

"CAS number and molecular structure of Hexacyclen hexahydrochloride"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexacyclen hexahydrochloride*

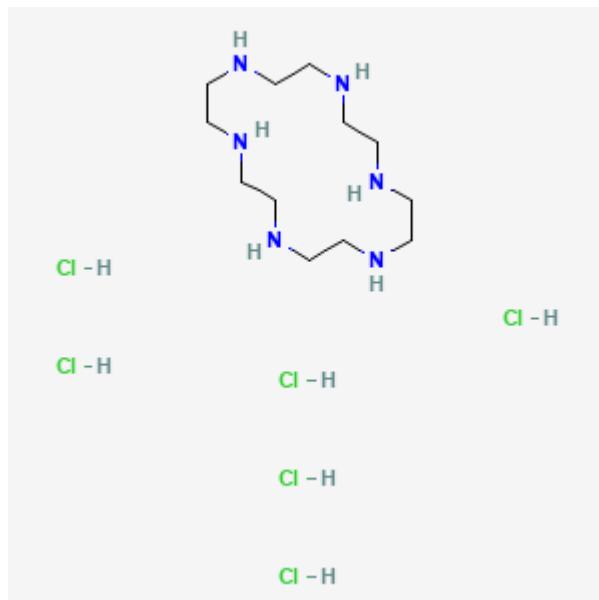
Cat. No.: *B1337987*

[Get Quote](#)

Hexacyclen Hexahydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract


Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in various scientific and biomedical fields. In its hexahydrochloride salt form, it offers enhanced stability and solubility, making it a versatile tool for a range of applications. This technical guide provides an in-depth overview of the core chemical properties, molecular structure, and key applications of **Hexacyclen hexahydrochloride**, with a focus on its role as a powerful chelating agent and its potential in drug delivery and cancer therapy. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Core Compound Information

Hexacyclen hexahydrochloride is the hydrochloride salt of the macrocyclic compound Hexacyclen. The protonation of the six amine groups significantly influences its chemical behavior, particularly its solubility in aqueous solutions and its interaction with metal ions.

Molecular Structure:

The core structure of Hexacyclen is an 18-membered ring containing six nitrogen atoms separated by ethylene linkages. In the hexahydrochloride form, each of these nitrogen atoms is protonated and associated with a chloride ion.

Canonical SMILES: C1CNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Hexacyclen hexahydrochloride** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	58105-91-2	[2][3][4]
Molecular Formula	C ₁₂ H ₃₀ N ₆ ·6HCl	[2][3]
Molecular Weight	477.16 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Purity	≥ 98%	[2]
Solubility	Soluble in water	[3]
Storage Conditions	Room Temperature	[2]

Coordination Chemistry and Metal Ion Chelation

A defining feature of Hexacyclen is its exceptional ability to form stable complexes with a wide variety of metal ions. The macrocyclic structure provides a pre-organized cavity that can encapsulate metal cations, leading to high thermodynamic stability and kinetic inertness of the resulting complexes. This property is central to its applications in catalysis, analytical chemistry, and as a component of advanced materials.

Quantitative Analysis of Metal Complex Stability

The stability of metal complexes with Hexacyclen can be quantified by their stability constants ($\log K$) and bond dissociation energies (BDEs). These parameters are crucial for understanding the strength and nature of the metal-ligand interactions.

A study using guided ion beam tandem mass spectrometry has determined the bond dissociation energies for complexes of Hexacyclen with various alkali metal cations in the gas phase. This data provides fundamental insights into the intrinsic binding affinities.

Metal Cation	Bond Dissociation Energy (0 K, kJ/mol)	Bond Dissociation Energy (298 K, kJ/mol)
Na ⁺	299.8 ± 10.9	296.5 ± 11.0
K ⁺	224.7 ± 8.8	221.7 ± 8.9
Rb ⁺	200.0 ± 8.6	196.9 ± 8.6
Cs ⁺	179.9 ± 7.3	176.9 ± 7.4

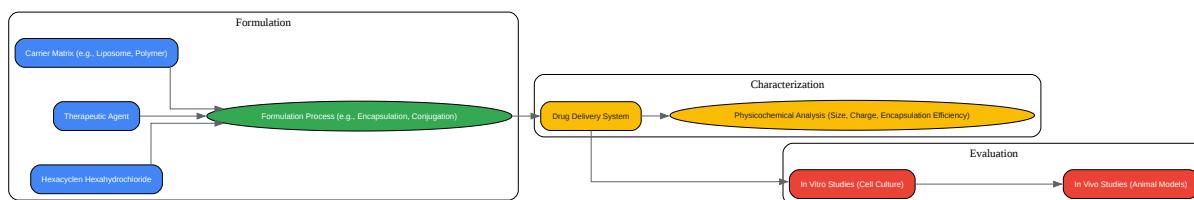
Data sourced from a study on the effects of alkali metal cation size on the structure and binding energy of Hexacyclen complexes.

Experimental Protocol: Synthesis of a Metal-Hexacyclen Complex (General Procedure)

This protocol outlines a general method for the synthesis of a metal complex with Hexacyclen. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the metal ion and the desired final product.

Materials:

- **Hexacyclen hexahydrochloride**
- A salt of the desired metal ion (e.g., chloride, nitrate, or perchlorate salt)
- A suitable solvent (e.g., water, ethanol, methanol, or acetonitrile)
- A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the **Hexacyclen hexahydrochloride**.


Procedure:

- Dissolve a known amount of **Hexacyclen hexahydrochloride** in the chosen solvent.
- Slowly add a stoichiometric amount of a base to the solution while stirring to deprotonate the amine groups of the Hexacyclen. The pH of the solution should be monitored and adjusted as needed.
- In a separate flask, dissolve the metal salt in the same solvent.
- Add the metal salt solution dropwise to the deprotonated Hexacyclen solution with continuous stirring.
- The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days, depending on the kinetics of the complex formation.
- The formation of the complex may be indicated by a color change or the precipitation of a solid.
- The resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
- The crude product should be purified by recrystallization from a suitable solvent.
- Characterize the final product using techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

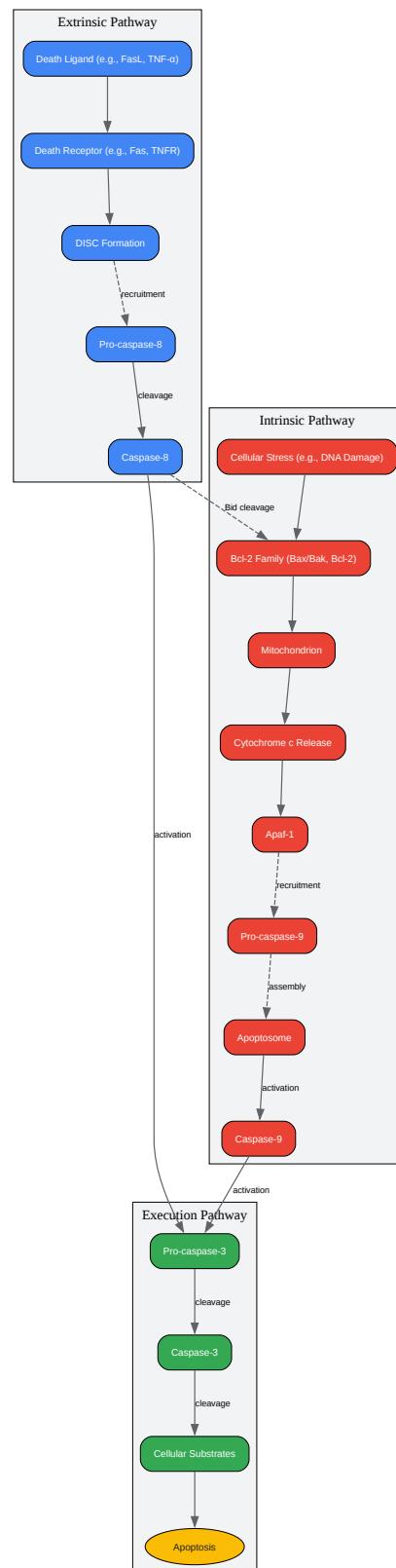
Applications in Drug Delivery

The unique macrocyclic structure of Hexacyclen makes it an attractive candidate for the development of drug delivery systems. Its ability to encapsulate guest molecules, including therapeutic agents, can enhance drug solubility, stability, and bioavailability. While specific, detailed protocols for the formulation of Hexacyclen-based drug delivery systems are not widely published, a general workflow can be conceptualized based on established nanotechnology and supramolecular chemistry principles.

Conceptual Workflow for a Hexacyclen-Based Drug Delivery System

[Click to download full resolution via product page](#)

Conceptual workflow for developing a Hexacyclen-based drug delivery system.


Potential as a Cancer Inhibitor and Interaction with Signaling Pathways

Emerging research suggests that Hexacyclen and its derivatives may possess anticancer properties.^[2] The precise mechanisms of action are still under investigation, but it is

hypothesized that these compounds may interfere with key cellular processes in cancer cells, such as proliferation and survival. The ability of Hexacyclen to chelate metal ions is also of interest in this context, as metal ions play critical roles in the function of many enzymes involved in cell signaling.

While specific signaling pathways directly targeted by Hexacyclen have yet to be fully elucidated, a common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death). A generalized schematic of an apoptotic signaling pathway is presented below. Future research is needed to determine if and how Hexacyclen might modulate these or other cancer-related pathways.

Generalized Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

A generalized diagram of major apoptotic signaling pathways.

Conclusion

Hexacyclen hexahydrochloride is a compound of significant interest due to its robust structure and versatile chemical properties. Its primary application as a strong chelating agent for a multitude of metal ions has been well-established. The potential for this compound in the fields of drug delivery and cancer therapy is an exciting area of ongoing research. Further studies are required to fully elucidate the mechanisms by which Hexacyclen and its derivatives exert their biological effects and to develop optimized protocols for their use in biomedical applications. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this promising macrocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijtsrd.com [ijtsrd.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. ["CAS number and molecular structure of Hexacyclen hexahydrochloride"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337987#cas-number-and-molecular-structure-of-hexacyclen-hexahydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com